molecular formula C6H4Cl2N4 B3148217 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 63882-72-4

7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B3148217
CAS No.: 63882-72-4
M. Wt: 203.03 g/mol
InChI Key: KHKPJTGDDKFYSL-UHFFFAOYSA-N
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Description

7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its versatile biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

The synthesis of 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine typically involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid. The resulting intermediate is then converted to the target compound using phosphorus oxychloride (POCl3) . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other targets, such as tubulin and CDK2, contributing to its anticancer activity .

Comparison with Similar Compounds

7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.

Properties

IUPAC Name

7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c7-2-4-1-5(8)12-6(11-4)9-3-10-12/h1,3H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKPJTGDDKFYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496924
Record name 7-Chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63882-72-4
Record name 7-Chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
Reactant of Route 2
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
Reactant of Route 3
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
Reactant of Route 4
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
Reactant of Route 5
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
Reactant of Route 6
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine

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